2-Hydroxy-13-methylpentadecanoic acid

Lipophilicity Membrane partition Drug design

2-Hydroxy-13-methylpentadecanoic acid is a saturated, branched-chain hydroxy fatty acid (C₁₆H₃₂O₃; MW 272.42 g/mol) featuring an α-hydroxyl at C2 and an anteiso methyl branch at C13. Compiled in authoritative small-molecule databases including PubChem (CID and DSSTox, this compound serves as a structurally defined member of the 2-hydroxy fatty acid family used in lipidomics, membrane biophysics, and antimicrobial discovery.

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 29004-87-3
Cat. No. B12648727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-13-methylpentadecanoic acid
CAS29004-87-3
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C16H32O3/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19)
InChIKeyFEWKXMPRLAFZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-13-methylpentadecanoic acid (CAS 29004-87-3): Structural and Physicochemical Baseline for Informed Procurement


2-Hydroxy-13-methylpentadecanoic acid is a saturated, branched-chain hydroxy fatty acid (C₁₆H₃₂O₃; MW 272.42 g/mol) featuring an α-hydroxyl at C2 and an anteiso methyl branch at C13 [1]. Compiled in authoritative small-molecule databases including PubChem (CID 44154771) and DSSTox, this compound serves as a structurally defined member of the 2-hydroxy fatty acid family used in lipidomics, membrane biophysics, and antimicrobial discovery [1].

Why 2-Hydroxy-13-methylpentadecanoic Acid (CAS 29004-87-3) Cannot Be Substituted by Generic Hydroxy Fatty Acids or Linear Analogs


The precise α-hydroxylation and anteiso methyl branching of 2-hydroxy-13-methylpentadecanoic acid generate a unique combination of hydrophobicity (XLogP3-AA = 6.1), hydrogen-bond donor/acceptor geometry, and steric bulk that is absent in linear 2-hydroxy fatty acids (e.g., 2-hydroxypentadecanoic or 2-hydroxyhexadecanoic acid) or in positional isomers such as 3-hydroxy-13-methylpentadecanoic acid [1]. These structural features directly influence membrane partitioning, ligand–receptor recognition, and metabolic stability; therefore, interchange with a generic in-class compound risks loss of the specific biological or biophysical performance required in downstream assays [1][2].

Quantitative Differentiation Evidence for 2-Hydroxy-13-methylpentadecanoic acid (CAS 29004-87-3) Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) of 2-Hydroxy-13-methylpentadecanoic Acid vs. Linear 2-Hydroxyhexadecanoic Acid

The anteiso methyl branch elevates the computed octanol/water partition coefficient (XLogP3-AA) to 6.1, approximately 0.5 log units higher than the predicted value for the straight-chain analog 2-hydroxyhexadecanoic acid (XLogP ~5.6). This difference reflects the known contribution of a single methyl branch in fatty acids [1][2].

Lipophilicity Membrane partition Drug design

Rotational Degrees of Freedom: 2-Hydroxy-13-methylpentadecanoic Acid (13 Rotatable Bonds) vs. Linear 2-Hydroxypentadecanoic Acid (12 Rotatable Bonds)

The anteiso methyl branch at C13 adds one additional rotatable bond (13 total) compared to the linear 2-hydroxypentadecanoic acid (12 rotatable bonds). This increase in conformational freedom alters the entropy of binding and the accessible conformational space in receptor pockets or membrane environments [1][2].

Conformational flexibility Molecular recognition Entropy

Positional Hydroxyl Group Regiochemistry: 2-Hydroxy-13-methylpentadecanoic Acid vs. 3-Hydroxy-13-methylpentadecanoic Acid and Impact on Acidity

The proximity of the electron-withdrawing hydroxyl group to the carboxylic acid in the 2-position (α-hydroxy) increases the acidity of the carboxyl proton relative to the 3-hydroxy isomer. α-Hydroxy fatty acids typically exhibit pKa values 0.3–0.5 units lower than their β-hydroxy counterparts due to the stronger inductive effect [1].

Regiochemistry Acid dissociation Reactivity

Antibacterial Spectrum Profile: Broader Gram-Positive and Gram-Negative Coverage Compared to Mid-Chain Saturated Fatty Acids

Whereas common antibacterial medium-chain fatty acids such as lauric acid (C12) selectively inhibit Gram-positive organisms, 2-hydroxy-13-methylpentadecanoic acid is reported to be active against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. Lauric acid typically shows MIC values of 16–64 µg/mL against S. aureus but is inactive against most Gram-negative bacteria, highlighting the expanded spectrum of the target compound [2].

Antimicrobial Spectrum MRSA

High-Value Application Scenarios for 2-Hydroxy-13-methylpentadecanoic Acid (CAS 29004-87-3) Based on Verified Differentiation Evidence


Lipidomics Internal Standard for Branched-Chain Hydroxy Fatty Acid Quantification

Due to its unique anteiso methyl branch and α-hydroxyl combination that distinguishes it from endogenous straight-chain 2-hydroxy fatty acids, this compound serves as an ideal chromatographic internal standard in LC-MS/MS lipidomics workflows targeting branched hydroxy fatty acids (XLogP3-AA = 6.1 ensures baseline separation from linear analogs) [1].

Structure–Activity Relationship (SAR) Anchor Compound for Membrane-Active Antibacterial Discovery

Its reported broad-spectrum activity against both Gram-positive (MRSA, VRE) and Gram-negative (M. catarrhalis) pathogens, combined with its enhanced lipophilicity and conformational flexibility (13 rotatable bonds), makes it a privileged scaffold for systematic SAR exploration where linear 2-hydroxy fatty acids have failed to achieve Gram-negative coverage [2].

Probe for Studying α-Hydroxylation Effects on Membrane Protein–Lipid Interactions

The α-hydroxy substituent lowers the pKa relative to β-hydroxy isomers (ΔpKa ≈ −0.5 units), altering the ionization equilibrium at physiological pH. This regiochemical feature, together with the methyl branch effect on lipid packing, enables targeted biophysical studies of how specific fatty acid structural elements modulate membrane protein function [3].

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